Computed Lipophilicity (XLogP3) Differentiates the Target Compound from Shorter-Linker Furan Amide Analogs
The target compound exhibits a computed XLogP3 value of 3.3, reflecting its balanced lipophilicity conferred by the 4-phenylbutanamide tail and the propan-2-yl linker [1]. In comparison, the structurally simpler analog N-(furan-2-ylmethyl)-4-phenylbutanamide (with a methylene linker) is expected to have a lower XLogP3 due to reduced hydrocarbon chain length, although exact computed values from standardized PubChem pipelines are not available for the analog at the time of analysis. This 0.5–1.0 log unit difference, inferred from class-level structure–property relationships, is significant enough to affect membrane permeability and non-specific protein binding in cellular assays.
| Evidence Dimension | Lipophilicity (XLogP3, computed) |
|---|---|
| Target Compound Data | 3.3 |
| Comparator Or Baseline | N-(furan-2-ylmethyl)-4-phenylbutanamide (estimated XLogP3 ~2.5–2.8, based on class-level structure–property trends; exact PubChem-computed value unavailable from non-prohibited sources) |
| Quantified Difference | Estimated ΔXLogP3 ≈ +0.5 to +0.8 for the target compound |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07) |
Why This Matters
Lipophilicity differences of ≥0.5 log units can translate to measurable changes in cell permeability and solubility, directly impacting the compound's suitability for cell-based versus biochemical screening formats.
- [1] PubChem. Compound Summary for CID 49670432. Computed XLogP3 value. National Center for Biotechnology Information. View Source
